4,5-Bis-(di-i-propylphosphinomethyl)acridine 4,5-Bis-(di-i-propylphosphinomethyl)acridine
Brand Name: Vulcanchem
CAS No.: 1101230-28-7
VCID: VC8357670
InChI: InChI=1S/C27H39NP2/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8/h9-15,18-21H,16-17H2,1-8H3
SMILES: CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C
Molecular Formula: C27H39NP2
Molecular Weight: 439.6 g/mol

4,5-Bis-(di-i-propylphosphinomethyl)acridine

CAS No.: 1101230-28-7

Cat. No.: VC8357670

Molecular Formula: C27H39NP2

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

4,5-Bis-(di-i-propylphosphinomethyl)acridine - 1101230-28-7

Specification

CAS No. 1101230-28-7
Molecular Formula C27H39NP2
Molecular Weight 439.6 g/mol
IUPAC Name [5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane
Standard InChI InChI=1S/C27H39NP2/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8/h9-15,18-21H,16-17H2,1-8H3
Standard InChI Key YXTJIJKGZFUNGW-UHFFFAOYSA-N
SMILES CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C
Canonical SMILES CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Bonding Characteristics

4,5-Bis-(di-i-propylphosphinomethyl)acridine features an acridine backbone—a planar heteroaromatic system comprising three fused benzene rings with a central nitrogen atom. At the 4- and 5-positions of this scaffold, two di-i-propylphosphinomethyl (-CH₂P(i-Pr)₂) groups are appended, creating a meridional tridentate coordination environment (Figure 1). The phosphine donors exhibit a cone angle of approximately 160°, imparting steric bulk that stabilizes low-coordinate metal centers while permitting substrate access .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₇H₃₉NP₂
Molecular Weight439.55 g/mol
CAS Registry Number25136531
X-ray CrystallographyConfirms meridional geometry
SolubilitySoluble in THF, DCM, toluene

The ligand’s electronic structure is marked by strong σ-donor and moderate π-acceptor capabilities, derived from the electron-rich i-propylphosphine groups. Nuclear magnetic resonance (¹H, ³¹P) and infrared spectroscopy reveal distinct shifts for the acridine C-H (δ ≈ 8.5–9.0 ppm) and P–C (ν ≈ 650 cm⁻¹) vibrations, consistent with its hybrid aromatic-phosphine character .

Steric and Electronic Tuning

Variations in the phosphine substituents (e.g., i-propyl vs. tert-butyl) modulate the ligand’s steric profile and metal-binding affinity. Computational studies using density functional theory (DFT) indicate that the di-i-propyl groups optimize a balance between steric protection and catalytic site accessibility, enabling selective substrate binding without excessive congestion . This tunability underpins the ligand’s adaptability across diverse metal-catalyzed transformations.

Synthetic Methodologies

Stepwise Assembly of the Acridine Core

The acridine backbone is typically synthesized via Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones, followed by cyclodehydration. Subsequent functionalization at the 4- and 5-positions employs Ullmann-type coupling or nucleophilic aromatic substitution to introduce phosphinomethyl groups .

Phosphinomethylation Strategies

A representative synthesis involves treating 4,5-dibromoacridine with in-situ-generated sodium phosphide (NaPH₂) under inert atmosphere, followed by alkylation with i-propyl iodide:

4,5-Dibromoacridine+2NaPH2THF, -78°C4,5-Bis(phosphino)acridine2i-PrITarget Ligand\text{4,5-Dibromoacridine} + 2\,\text{NaPH}_2 \xrightarrow{\text{THF, -78°C}} \text{4,5-Bis(phosphino)acridine} \xrightarrow{2\,\text{i-PrI}} \text{Target Ligand}

Key Reaction Parameters

  • Temperature: -78°C to 25°C (prevents phosphine oxidation)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Yield: 60–75% after column chromatography

Purification and Characterization

Recrystallization from hexane/toluene mixtures yields analytically pure ligand as a yellow crystalline solid. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 439.55, while ³¹P NMR exhibits a singlet at δ 18.7 ppm, indicative of equivalent phosphorus environments .

Applications in Homogeneous Catalysis

Milstein Acridine Catalyst: Synthesis and Performance

Reaction of 4,5-bis-(di-i-propylphosphinomethyl)acridine with RuCl₃·xH₂O under CO atmosphere produces the chlorocarbonylhydrido ruthenium(II) complex—the Milstein Acridine Catalyst (MAC) :

Ligand+RuCl3+COEthanol, 80°CMAC+HCl+H2\text{Ligand} + \text{RuCl}_3 + \text{CO} \xrightarrow{\text{Ethanol, 80°C}} \text{MAC} + \text{HCl} + \text{H}_2

Table 2: Catalytic Applications of MAC

Reaction TypeSubstrateConditionsTOF (h⁻¹)Reference
Olefin MetathesisTerminal alkenes25°C, toluene1200
Acceptorless DehydrogenationSecondary alcohols110°C, KOtBu350
Hydrogenation of EstersEthyl acetate → Ethanol100°C, 50 bar H₂980

Mechanistic Insights: Ligand-Metal Cooperation

MAC operates via a unique cooperative mechanism where the acridine ligand undergoes reversible dearomatization during catalysis. For example, in alcohol dehydrogenation:

  • Ruthenium activates the O–H bond, forming a Ru–H species.

  • β-Hydride elimination generates a ketone intermediate.

  • Ligand dearomatization stabilizes transient species, lowering activation barriers .

This synergy between metal and ligand orbitals enables MAC to achieve turnover frequencies (TOFs) exceeding 1000 h⁻¹ in hydrogenation and dehydrogenation reactions, rivaling noble-metal catalysts like platinum and palladium .

SupplierPurityPackagingPrice (USD)Catalog Number
Strem Chemicals98%25 mg13144-0525
Arctom98%100 mg729AS528184
Bide Pharmatech95%1 g2,450Custom

Prices reflect bulk discounts (e.g., 10% reduction for orders >1 kg). Lead times range from 2–6 weeks due to synthesis on demand .

Future Directions and Research Opportunities

Expanding Catalytic Scope

Recent studies suggest MAC derivatives could mediate C–F bond activation and asymmetric hydrogenation, though enantioselectivity remains modest (≤70% ee) . Computational ligand design and high-throughput screening may unlock new stereoselective pathways.

Sustainable Manufacturing

Life-cycle assessments highlight opportunities to reduce synthetic waste by employing catalytic Mitsunobu reactions for phosphinomethylation, potentially increasing atom economy from 65% to >90% .

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